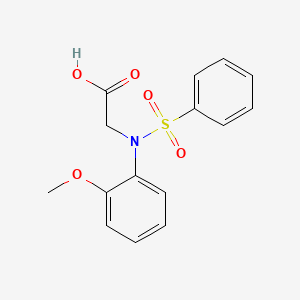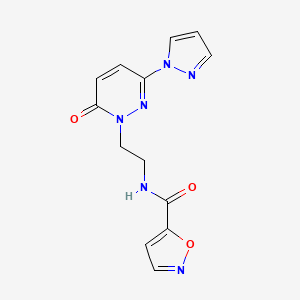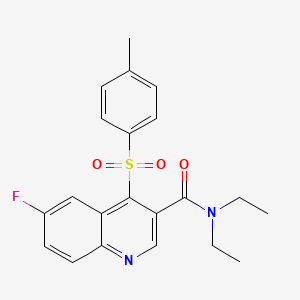
N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom at the 6th position and a tosyl group at the 4th position, exhibits unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the tosyl group. The final step involves the formation of the carboxamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Tosylation: The tosyl group can be introduced using tosyl chloride in the presence of a base like pyridine.
Carboxamide Formation: The final step involves the reaction of the intermediate with diethylamine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and tosyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets, while the tosyl group increases its lipophilicity, facilitating cell membrane penetration. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
N,N-diethyl-6-fluoroquinoline-3-carboxamide: Lacks the tosyl group, resulting in different biological activity.
N,N-diethyl-4-tosylquinoline-3-carboxamide: Lacks the fluorine atom, affecting its interaction with molecular targets.
N,N-diethyl-6-fluoro-4-methylquinoline-3-carboxamide: The methyl group replaces the tosyl group, altering its chemical properties.
Uniqueness: N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is unique due to the combined presence of the fluorine and tosyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N,N-diethyl-6-fluoro-4-(4-methylphenyl)sulfonylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-4-24(5-2)21(25)18-13-23-19-11-8-15(22)12-17(19)20(18)28(26,27)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJBXNOLLGAYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)
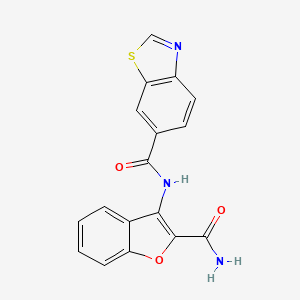
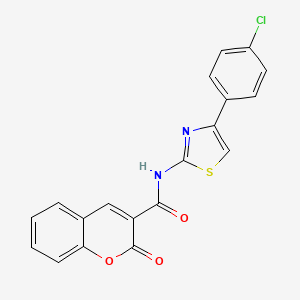
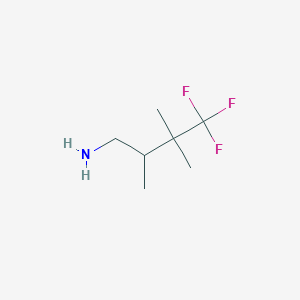
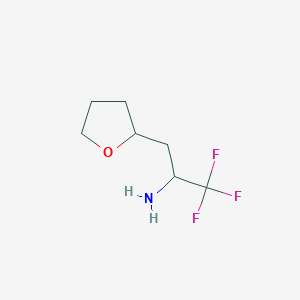

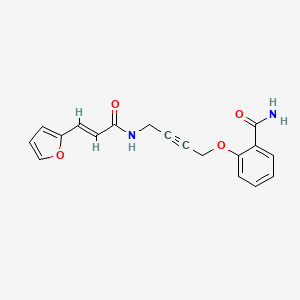
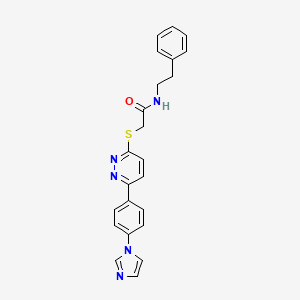
![6-benzyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2422717.png)
![9-[(3-fluorophenyl)methyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2422718.png)
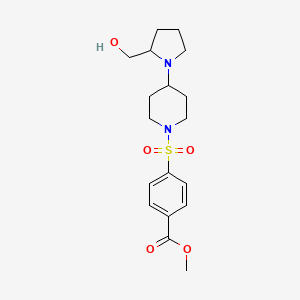
![(Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422722.png)
